Bepridil, chemically known as β-(2-methylpropoxy)methyl-N-phenyl-N-(phenylethyl)-1-pyrrolidineethanamine monochloride monohydrate, is a calcium antagonist with a complex pharmacologic profile. [, ] It is classified as a multi-ion channel blocker, exhibiting classes I, III, and IV antiarrhythmic activity. [, ] Bepridil plays a significant role in scientific research, particularly in cardiovascular studies, due to its effects on various ion channels and its influence on cardiac muscle function.
The synthesis of Bepridil involves several methods that focus on achieving high enantioselectivity due to its chiral nature. One notable method includes a multi-step process that begins with the treatment of isobutanol with epichlorohydrin in the presence of potassium hydroxide and tetrabutylammonium iodide as a phase transfer catalyst. This reaction yields an epoxide intermediate that undergoes regioselective ring opening with aniline, followed by N-benzoylation and reduction steps to ultimately produce Bepridil .
A more efficient enantioselective synthesis has been reported, which utilizes Jacobsen's hydrolytic kinetic resolution to obtain both enantiomers of Bepridil. This method emphasizes the importance of controlling stereochemistry in the synthesis process, as the R-enantiomer exhibits significant pharmacological activity .
Bepridil's molecular structure is characterized by a complex arrangement that includes a pyrrolidine ring, an isobutoxy group, and two aromatic rings. The compound's stereochemistry plays a crucial role in its biological activity. The R-enantiomer is particularly noted for its potency as a calcium channel blocker .
Bepridil participates in various chemical reactions that are significant for its function as a drug. Key reactions include:
The mechanism of action of Bepridil involves the blockade of voltage-gated calcium channels in cardiac tissues. By inhibiting calcium influx during depolarization, Bepridil reduces intracellular calcium levels, leading to decreased myocardial contractility and heart rate. This action helps alleviate symptoms associated with angina and arrhythmias .
Bepridil exhibits several notable physical and chemical properties:
Bepridil has diverse applications in scientific research and clinical practice:
Bepridil (chemical name: N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline) was initially developed in the late 1970s as an antianginal agent. It received approval from the U.S. Food and Drug Administration in 1990 for refractory chronic stable angina under the brand name Vascor [1] [6]. The drug was classified as a non-selective calcium channel blocker with unique electrophysiological properties, distinguishing it from contemporaneous cardiovascular agents. By 1998, bepridil was voluntarily withdrawn from European markets due to safety concerns unrelated to efficacy. In 2003, Ortho-McNeil discontinued its U.S. distribution, restricting its availability globally. However, Japan maintained approval for angina and arrhythmias, with recent research exploring repurposing for viral infections and oncology [4] [6].
Table 1: Historical Milestones of Bepridil
Year | Event | Region |
---|---|---|
1978 | Initial synthesis and preclinical studies | Global |
1990 | FDA approval for chronic stable angina | United States |
1998 | Market withdrawal | Europe |
2003 | Discontinuation of U.S. manufacturing | United States |
2015–2023 | Investigational repurposing (Ebola, SARS-CoV-2, oncology) | Japan/Global |
Bepridil belongs to the phenylalkylamine derivatives (ATC code: C08EA02) but exhibits atypical polypharmacology. Unlike classical calcium channel blockers (e.g., verapamil, diltiazem), it inhibits multiple ion channels:
This multi-channel blockade categorizes bepridil as both a non-dihydropyridine calcium antagonist and a Class I/III hybrid antiarrhythmic [1] [4]. Its broad mechanism contrasts with selective agents like nifedipine (purely calcium-blocking) or amiodarone (primarily potassium-blocking).
Table 2: Pharmacological Classification of Bepridil vs. Standard Agents
Property | Bepridil | Verapamil (Class IV) | Quinidine (Class IA) |
---|---|---|---|
Ca²⁺ channel blockade | +++ (L/T-type) | +++ (L-type) | + |
Na⁺ channel blockade | ++ | + | +++ |
K⁺ channel blockade | ++ (hERG, others) | - | ++ |
Primary therapeutic use | Refractory angina | Angina/arrhythmia | Arrhythmia |
Electrophysiological Uniqueness
Bepridil’s dual sodium-calcium inhibition prolongs action potential duration without suppressing contractility as severely as pure calcium blockers. Studies show it increases exercise tolerance in angina patients more effectively than diltiazem or nifedipine by modulating ion gradients across myocardial cells [1] [8]. Additionally, its calmodulin-binding capacity enhances intracellular calcium buffering, reducing ischemic injury independent of channel blockade [10].
Metabolic and Pharmacokinetic Profile
Bepridil undergoes hepatic metabolism primarily via CYP2D6, CYP2C9, and CYP3A4 isozymes, generating active metabolites [2] [7]. Its elimination half-life (42–80 hours) permits once-daily dosing—distinguishing it from short-acting agents like propranolol. Polypharmacy studies confirm bepridil’s plasma concentrations rise disproportionately with concomitant drugs due to CYP2D6 inhibition, necessitating therapeutic monitoring [2].
Emerging Applications in Non-Cardiovascular Diseases
Recent research reveals novel mechanisms:
Table 3: Non-Cardiovascular Effects of Bepridil
Application | Mechanism | Experimental Findings |
---|---|---|
SARS-CoV-2 inhibition | Mᵖʳᵒ binding, viral entry blockade | Complete CPE inhibition at 5 μM [3] |
Ovarian cancer metastasis suppression | Ca²⁺-mediated EMT reversal | ↓ Tumor growth by 75% in xenografts [10] |
Ebola therapy | Endosomal pH alteration | 100% survival in murine models [6] |
These distinctions position bepridil as a multifaceted agent with mechanisms extending beyond cardiovascular regulation, highlighting its unique pharmacodynamic versatility.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7